CP-53631

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

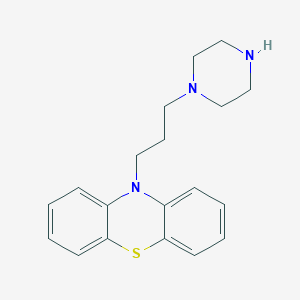

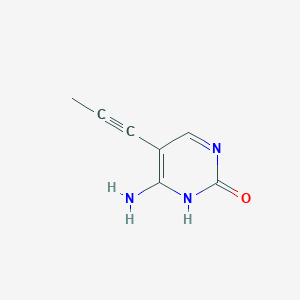

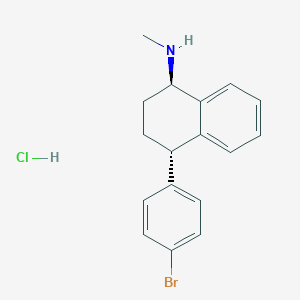

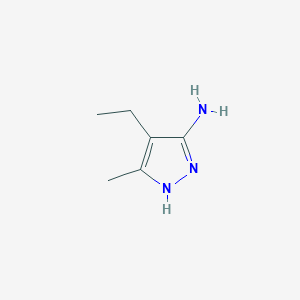

“(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride” is a chemical compound. The “1R,4S” notation indicates the configuration of the chiral (stereogenic) centers in the molecule . The compound contains a tetrahydronaphthalen (a type of polycyclic aromatic hydrocarbon), a bromophenyl group, and a N-methylamine group .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the 3D arrangement of atoms in the molecule. This compound likely has a complex 3D structure due to the presence of chiral centers .Aplicaciones Científicas De Investigación

Química

CP-53631 es un compuesto con la fórmula empírica C17H18BrN · HCl . Es un polvo blanco a blanquecino que es soluble en DMSO . Su peso molecular es 352.70 . Este compuesto se puede utilizar en varias reacciones químicas y estudios debido a su estructura y propiedades únicas .

Farmacología

This compound es un inhibidor selectivo de la recaptación de serotonina (ISRS) . Los ISRS son una clase de fármacos que se utilizan normalmente como antidepresivos en el tratamiento de los trastornos depresivos mayores y los trastornos de ansiedad . Esto hace que this compound sea un posible candidato para futuras investigaciones en el campo de la farmacología .

Medicina

Como ISRS, this compound tiene aplicaciones potenciales en el campo de la medicina, particularmente en el tratamiento de la depresión y los trastornos de ansiedad . Los ISRS funcionan aumentando la cantidad de serotonina, un neurotransmisor, en el cerebro, lo que ayuda a mantener el equilibrio mental .

Neurociencia

This compound fue desarrollado por Pfizer para la investigación en neurociencia

Mecanismo De Acción

Target of Action

CP-53631, also known as (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) . The primary target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .

Mode of Action

As an SSRI, this compound binds to the SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which allows it to continue to act on the postsynaptic neuron . This prolonged action of serotonin leads to enhanced serotonergic neurotransmission .

Biochemical Pathways

The enhanced serotonergic neurotransmission resulting from the action of this compound can affect various biochemical pathways. Serotonin is involved in many physiological processes, including mood regulation, appetite, sleep, and cognition . Therefore, the increase in serotonin levels can have wide-ranging effects on these processes .

Pharmacokinetics

Like other ssris, it is likely to be well absorbed orally and widely distributed throughout the body . The compound is soluble in DMSO, which suggests it may have good bioavailability

Result of Action

The primary result of this compound’s action is an increase in serotonergic neurotransmission . This can lead to improvements in mood and other physiological processes regulated by serotonin . As an antidepressant, this compound may help alleviate symptoms of depression and other mood disorders .

Action Environment

The action of this compound, like other SSRIs, can be influenced by various environmental factors. For example, the presence of certain foods or drugs can affect the absorption and metabolism of this compound . Additionally, individual genetic variations can influence how effectively this compound works and how it is metabolized

Propiedades

IUPAC Name |

(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGRVQZKRCFTHR-SQQLFYIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595087 |

Source

|

| Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79836-56-9 |

Source

|

| Record name | (1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,4aS,5R,8S,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-yl] 4-nitrobenzoate](/img/structure/B130833.png)

![Carbamic acid, [(1S)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B130841.png)